Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester
Brand Name: Vulcanchem
CAS No.: 143287-98-3
VCID: VC16860703
InChI: InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11F3O6S
Molecular Weight: 316.25 g/mol

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester

CAS No.: 143287-98-3

Cat. No.: VC16860703

Molecular Formula: C10H11F3O6S

Molecular Weight: 316.25 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester - 143287-98-3

Specification

CAS No. 143287-98-3
Molecular Formula C10H11F3O6S
Molecular Weight 316.25 g/mol
IUPAC Name (3,4,5-trimethoxyphenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3
Standard InChI Key JXEGJWUFDKLTSM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (3,4,5-trimethoxyphenyl) trifluoromethanesulfonate, reflects its two primary functional groups:

  • A trifluoromethanesulfonate (triflate) group (CF3SO3\text{CF}_3\text{SO}_3^-), known for its electron-withdrawing nature and stability.

  • A 3,4,5-trimethoxyphenyl ring, characterized by three methoxy substituents at the 3rd, 4th, and 5th positions, enhancing steric bulk and electronic modulation .

The canonical SMILES notation, COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F\text{COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F}, and InChIKey JXEGJWUFDKLTSM-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .

Physicochemical Characteristics

While experimental data on melting/boiling points remain limited, the compound’s properties can be inferred from structural analogs:

PropertyValue/DescriptionSource
Molecular Weight316.25 g/mol
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically sensitive under basic conditions

Synthesis and Reactivity

Synthetic Pathways

The ester is synthesized via nucleophilic substitution between 3,4,5-trimethoxyphenol and trifluoromethanesulfonic anhydride ((CF3SO2)2O\text{(CF}_3\text{SO}_2\text{)}_2\text{O}) under anhydrous conditions. This method mirrors the preparation of analogous triflates, such as 3,3,5,5-tetramethyl-1-cyclohexen-1-yl trifluoromethanesulfonate, which employs similar reagents .

Reactivity in Organic Transformations

The triflate group’s role as a superior leaving group facilitates key reactions:

  • Suzuki-Miyaura Coupling: Enables aryl-aryl bond formation in palladium-catalyzed cross-couplings.

  • Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides to yield substituted aromatic derivatives.

Comparative Analysis with Analogous Triflates

The compound’s properties are contextualized against related trifluoromethanesulfonates:

CompoundCAS NumberMolecular FormulaKey Applications
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester143287-98-3C10H11F3O6S\text{C}_{10}\text{H}_{11}\text{F}_{3}\text{O}_{6}\text{S}Organic synthesis, drug intermediates
3,3,5,5-Tetramethyl-1-cyclohexen-1-yl trifluoromethanesulfonate134531-14-7C11H17F3O3S\text{C}_{11}\text{H}_{17}\text{F}_{3}\text{O}_{3}\text{S}Cyclohexene functionalization

Future Directions and Challenges

Expanding Synthetic Utility

Further studies should explore its use in asymmetric catalysis and polymer chemistry, leveraging the triflate’s reactivity. Stability studies under varying pH and temperature conditions are critical for industrial applications.

Drug Development

Given the pharmacological success of structurally related compounds, in vivo evaluations of this ester’s bioavailability and toxicity are warranted. Hybrid molecules combining the triflate with known pharmacophores could enhance therapeutic efficacy .

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